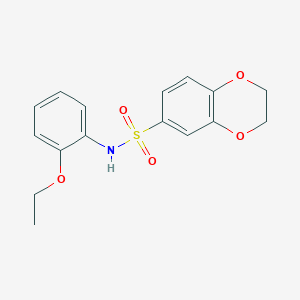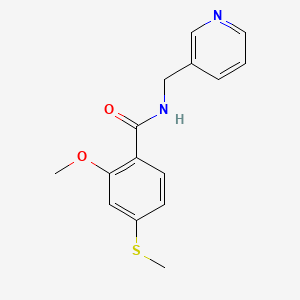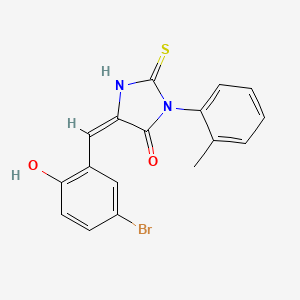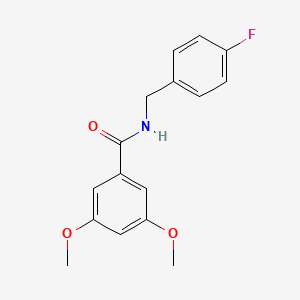
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as EDBS, is an organic compound that has drawn significant attention from the scientific community due to its unique properties and potential applications. EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用機序
The mechanism of action of EDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EDBS inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. EDBS also induces apoptosis in cancer cells by activating caspases, a family of proteases that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
EDBS exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. EDBS also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In addition, EDBS has been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using EDBS in lab experiments is its wide range of biological activities. EDBS can be used to study the mechanisms of inflammation, cancer, and microbial infections. Another advantage of EDBS is its relatively low toxicity, making it a safe compound to use in vitro and in vivo studies.
However, there are also some limitations to using EDBS in lab experiments. One limitation is its low solubility in water, which can make it difficult to prepare solutions of EDBS for use in experiments. Another limitation is the lack of information available on the pharmacokinetics of EDBS, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on EDBS. One direction is to further investigate the mechanism of action of EDBS, particularly its effects on COX-2 and caspases. Another direction is to study the pharmacokinetics of EDBS, including its absorption, distribution, metabolism, and excretion in the body. This information can help to optimize the dose and administration of EDBS in clinical trials.
Another direction for future research is to explore the potential applications of EDBS in other fields of science, such as agriculture and environmental science. EDBS has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. EDBS can also be used to study the effects of environmental pollutants on living organisms, as it has been shown to interact with carbonic anhydrase II, an enzyme that is sensitive to changes in pH.
Conclusion:
In conclusion, EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. EDBS has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. Although there are some limitations to using EDBS in lab experiments, its unique properties and potential applications make it a promising candidate for further research.
合成法
The synthesis of EDBS involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-ethoxyaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of EDBS as a white solid. The yield of EDBS can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
EDBS has been extensively studied for its potential applications in various fields of science. In the field of medicine, EDBS has been shown to exhibit anti-inflammatory and antitumor effects. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammation process. EDBS also induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its medical applications, EDBS has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. EDBS can also act as a potent inhibitor of human carbonic anhydrase II, an enzyme that plays a critical role in the regulation of pH in the body.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-14-6-4-3-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-9-21-15/h3-8,11,17H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVIOYGIEHWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)




![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)
![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)
